(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid
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Overview
Description
(1S,3R,5R)-7-oxo-6-azatricyclo[43001,3]nonane-5-carboxylic acid is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may involve the use of cyclization reactions, followed by oxidation and carboxylation steps. Specific reaction conditions, such as temperature, pressure, and choice of solvents, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of catalysts and reagents is critical in minimizing by-products and maximizing the overall yield.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can lead to the formation of amides or esters.
Scientific Research Applications
Chemistry
In chemistry, (1S,3R,5R)-7-oxo-6-azatricyclo[43001,3]nonane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its tricyclic structure may enable it to bind to specific proteins or enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, (1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound is explored for its potential use in the production of specialty chemicals and materials. Its unique chemical properties may enable the development of new materials with desirable characteristics.
Mechanism of Action
The mechanism of action of (1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid include other tricyclic compounds with similar structural features. Examples include:
- Tricyclic antidepressants
- Tricyclic lactams
- Tricyclic ketones
Uniqueness
The uniqueness of (1S,3R,5R)-7-oxo-6-azatricyclo[43001,3]nonane-5-carboxylic acid lies in its specific tricyclic structure and functional groups
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c11-7-1-2-9-4-5(9)3-6(8(12)13)10(7)9/h5-6H,1-4H2,(H,12,13)/t5-,6-,9+/m1/s1 |
InChI Key |
YHCXWXMYNLUWGF-KCRUCZTKSA-N |
Isomeric SMILES |
C1C[C@]23C[C@H]2C[C@@H](N3C1=O)C(=O)O |
Canonical SMILES |
C1CC23CC2CC(N3C1=O)C(=O)O |
Origin of Product |
United States |
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